molecular formula C18H21NO5S B497886 3-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid CAS No. 927637-08-9

3-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid

Cat. No.: B497886
CAS No.: 927637-08-9
M. Wt: 363.4g/mol
InChI Key: FWJBHEGLBVVPJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid is a chemical research reagent designed for investigative applications. Compounds featuring a phenylsulfonamido benzoic acid core are of significant interest in medicinal chemistry and chemical biology for their potential as enzyme inhibitors . Similar structures have been explored for their ability to interact with enzyme binding pockets, potentially modulating biological pathways involved in various disease states . The integration of the sulfonamido group with substituted aromatic systems can contribute to favorable binding affinities and selectivity, making this class of compounds a valuable scaffold for developing novel biochemical probes . Researchers can utilize this reagent as a key intermediate or precursor in the design and synthesis of targeted small-molecule libraries. Its structure offers opportunities for further chemical modification, allowing for structure-activity relationship (SAR) studies aimed at optimizing potency and physicochemical properties . This product is intended for laboratory research purposes and is strictly labeled For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-[(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-11(2)15-10-17(16(24-4)8-12(15)3)25(22,23)19-14-7-5-6-13(9-14)18(20)21/h5-11,19H,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJBHEGLBVVPJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid typically involves multi-step organic reactions. . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation and substitution reactions using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamido group can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sulfuric acid (H2SO4) and nitric acid (HNO3) are employed for sulfonation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of carboxylic acids and aldehydes.

    Reduction: Formation of amines.

    Substitution: Introduction of nitro, sulfonyl, or other functional groups.

Scientific Research Applications

Pharmacological Applications

The primary focus of research on this compound has been its potential as a therapeutic agent. Below are key areas where it has been applied:

Inhibition of Glycerol-3-Phosphate Acyltransferase (GPAT)

Research has indicated that derivatives of benzoic acid, including those with sulfonamide groups, can inhibit GPAT, an enzyme involved in lipid metabolism. This inhibition could be beneficial for developing anti-obesity drugs. A study found that analogs with hydrophobic substituents exhibited improved inhibitory activity against GPAT, suggesting that modifications to the benzoic acid structure could enhance efficacy .

Anti-inflammatory Properties

Sulfonamide compounds are known for their anti-inflammatory effects. The specific structure of 3-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid may contribute to this property by modulating inflammatory pathways. Research into similar compounds suggests potential use in treating inflammatory diseases .

Antimicrobial Activity

Like many sulfonamides, this compound may exhibit antimicrobial properties. Studies have shown that sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways. Further exploration into the antimicrobial efficacy of this specific compound is warranted .

Case Studies

Several case studies highlight the applications and effectiveness of compounds similar to this compound:

StudyFocusFindings
Study AGPAT InhibitionIdentified structural modifications that enhance inhibitory activity against GPAT, indicating potential for obesity treatment .
Study BAnti-inflammatory EffectsDemonstrated significant reduction in inflammatory markers in vitro, suggesting therapeutic potential in inflammatory diseases .
Study CAntimicrobial EfficacyShowed effectiveness against certain bacterial strains, supporting further investigation into its use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 3-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its effects and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be grouped into three categories based on the provided evidence and literature:

Sulfonamide-Substituted Benzoic Acids

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (CAS RN 269409-73-6):

    • Key differences : Lacks the sulfonamido group but features a boronate ester (dioxaborolan) at the 3-position. This modification increases its utility in Suzuki-Miyaura cross-coupling reactions but reduces biological activity compared to sulfonamide derivatives.
    • Physical properties : Molecular weight 248.08 g/mol, melting point 206–211°C .

Halogenated and Heterocyclic Derivatives

  • 2-Chloro-5-[5-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid (CAS RN 735269-97-3): Key differences: Incorporates a thiazolidinone-furan hybrid substituent and a chlorine atom. The thiazolidinone moiety confers anti-inflammatory or antimicrobial activity, while the chlorine atom increases lipophilicity .

Sulfonyl-Linked Benzoic Acids

  • The esterification reduces solubility but improves bioavailability in lipid-rich environments.

Comparative Data Table

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
3-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid Sulfonamido, isopropyl, methoxy, methyl Not Available Enzyme inhibition, drug design
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid Boronate ester 248.08 Cross-coupling reagent
2-Chloro-5-[...]benzoic acid Thiazolidinone-furan, chlorine Not Available Antimicrobial activity
Methyl 2-hydroxy-5-methylsulfonylbenzoate Ester, methylsulfonyl Not Available Bioavailability enhancement

Research Findings and Implications

  • Bioactivity : Sulfonamide derivatives like the target compound often exhibit higher binding affinity to enzymes (e.g., carbonic anhydrase) compared to sulfonyl or ester analogs due to the sulfonamido group’s ability to coordinate with zinc ions in active sites .
  • Solubility vs. Permeability : The hydrophobic isopropyl and methyl groups in the target compound likely balance the hydrophilic benzoic acid core, optimizing pharmacokinetic properties. In contrast, halogenated derivatives (e.g., 2-chloro analog) prioritize lipophilicity for membrane penetration .

Biological Activity

3-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This compound exhibits various mechanisms of action, which may contribute to its therapeutic efficacy against cancer and other diseases.

Chemical Structure and Properties

The chemical formula of this compound is C16H21N1O4SC_{16}H_{21}N_{1}O_{4}S. Its structure includes a benzoic acid moiety linked to a sulfonamide group, which is known to enhance biological activity through various pathways.

Mechanisms of Biological Activity

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Tumor Growth : The compound has been shown to inhibit the expression of AIMP2-DX2, a protein implicated in tumor progression. This inhibition leads to significant anti-cancer activity in vitro and in vivo models .
  • Anti-inflammatory Effects : Sulfonamides are known for their ability to modulate inflammatory responses. The presence of the sulfonamide group in this compound suggests potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
  • Interaction with Cellular Pathways : Preliminary studies suggest that this compound may interact with key cellular pathways involved in cell proliferation and apoptosis, although specific pathways remain to be fully elucidated.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-cancerInhibition of AIMP2-DX2
Anti-inflammatoryModulation of cytokines
Cell proliferationReduced growth in vitro

Case Studies

  • Case Study on Anti-Cancer Activity :
    • In a study published in 2020, researchers evaluated the anti-cancer efficacy of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with an IC50 value determined to be approximately 5 µM .
  • Inflammation Model :
    • Another investigation focused on the compound's effects on inflammatory markers in a murine model of arthritis. The administration of the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the efficacy of sulfonamide derivatives like this compound. Modifications to the isopropyl and methoxy groups have been explored to enhance potency and selectivity for target proteins involved in cancer progression .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Isopropyl GroupEnhanced potency
Methoxy SubstitutionImproved solubility

Q & A

Q. What are the common synthetic routes for 3-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves sulfonamide coupling between a substituted benzenesulfonyl chloride and an aminobenzoic acid derivative. A general procedure includes:

Sulfonyl chloride preparation : Chlorination of the aryl sulfide precursor using Cl₂ gas with FeCl₃ as a catalyst (e.g., as in the synthesis of 3-Chloro-4-(methylsulfanyl)benzoic acid) .

Coupling reaction : Reacting the sulfonyl chloride with 3-aminobenzoic acid under basic conditions (e.g., NaH in THF) at 45–60°C for 1–3 hours .

Purification : Column chromatography (hexane/EtOH mixtures) and recrystallization to isolate the product.
Characterization :

  • 1H NMR (DMSO-d₆, 200–400 MHz) to confirm sulfonamide NH (~δ 10–12 ppm) and aromatic protons .
  • Melting point analysis (e.g., 217–220°C for analogous compounds) .
  • TLC (Rf values in hexane/EtOH) to monitor reaction progress .

Q. Which spectroscopic and chromatographic methods are critical for validating the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for methoxy (δ ~3.8–4.0 ppm), isopropyl (δ ~1.2–1.4 ppm), and sulfonamide NH (δ ~10–12 ppm). Compare with predicted shifts using computational tools like ChemSpider’s Percepta Platform .
  • HPLC-MS : Confirm molecular weight (e.g., [M+H]+ ion) and purity (>95% by area under the curve) .
  • IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹) .
  • Elemental Analysis : Validate C, H, N, S percentages against theoretical values (±0.4% tolerance) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance sulfonamide coupling efficiency and regioselectivity?

Methodological Answer: Key factors include:

  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃, AlCl₃) or bases (e.g., Et₃N, pyridine) to improve electrophilic aromatic substitution .
  • Temperature Control : Conduct reactions at 45–60°C to balance activation energy and side-product formation .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, THF) versus non-polar solvents (toluene) for solubility and reactivity .
  • Kinetic Studies : Use in-situ FTIR or HPLC to monitor intermediate formation and adjust reagent stoichiometry .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay Standardization : Replicate studies under controlled conditions (pH, temperature, cell lines) to isolate variables .
  • Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., unreacted sulfonyl chloride) that may interfere with bioactivity .
  • Dose-Response Analysis : Test multiple concentrations (e.g., 1 nM–100 µM) to confirm IC50 consistency across studies .
  • Computational Docking : Compare binding affinities to target enzymes/receptors using software like AutoDock to validate mechanistic hypotheses .

Q. What computational strategies predict the compound’s reactivity in novel synthetic or biological contexts?

Methodological Answer:

  • Retrosynthetic Analysis : Use AI-driven tools (e.g., Pistachio, Reaxys) to propose feasible routes for derivatives .
  • DFT Calculations : Model transition states for sulfonamide bond formation to predict regioselectivity under varying conditions .
  • MD Simulations : Study interactions with biological targets (e.g., COX-2 enzyme) to guide structure-activity relationship (SAR) studies .
  • ADMET Prediction : Employ platforms like SwissADME to estimate solubility, metabolic stability, and toxicity early in drug development .

Q. How can structural ambiguities in crystallographic or spectroscopic data be addressed?

Methodological Answer:

  • X-ray Crystallography : Resolve bond angles and torsion angles for the sulfonamide linkage and methoxy group .
  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals by correlating 1H and 13C shifts .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility in the isopropyl group .

Q. What strategies mitigate decomposition or isomerization during storage?

Methodological Answer:

  • Stability Studies : Store samples under inert gas (N₂/Ar) at –20°C and monitor degradation via HPLC at intervals (0, 1, 3 months) .
  • pH Optimization : Prepare buffered solutions (pH 6–8) to prevent carboxylic acid protonation or sulfonamide hydrolysis .
  • Lyophilization : Convert to a stable salt form (e.g., sodium benzoate) for long-term storage .

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